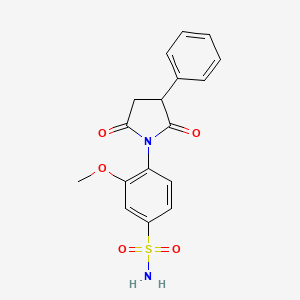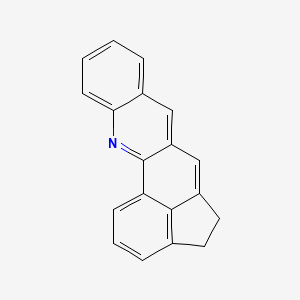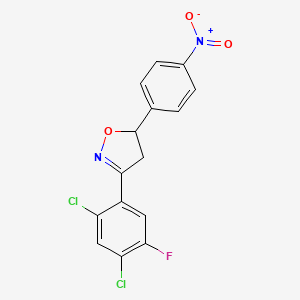
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a suitable precursor, such as a nitroalkane, under basic conditions.
Introduction of the substituents: The dichloro, fluorophenyl, and nitrophenyl groups can be introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives formed from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dichloro, fluorophenyl, and nitrophenyl groups can influence its binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole: Lacks the fluorine atom, which may affect its chemical and biological properties.
3-(2,4-Difluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole: Contains an additional fluorine atom, potentially altering its reactivity and interactions.
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-aminophenyl)-4,5-dihydroisoxazole: The nitro group is replaced with an amino group, leading to different chemical behavior and applications.
Uniqueness
The unique combination of dichloro, fluorophenyl, and nitrophenyl groups in 3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds.
属性
CAS 编号 |
649556-50-3 |
|---|---|
分子式 |
C15H9Cl2FN2O3 |
分子量 |
355.1 g/mol |
IUPAC 名称 |
3-(2,4-dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-11-6-12(17)13(18)5-10(11)14-7-15(23-19-14)8-1-3-9(4-2-8)20(21)22/h1-6,15H,7H2 |
InChI 键 |
JZDOQRCHYOYGRE-UHFFFAOYSA-N |
规范 SMILES |
C1C(ON=C1C2=CC(=C(C=C2Cl)Cl)F)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


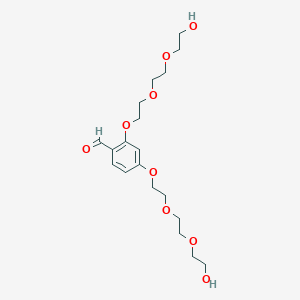
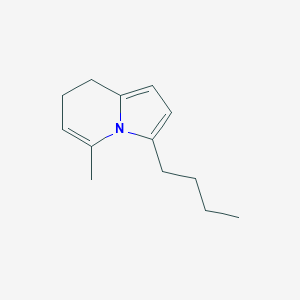
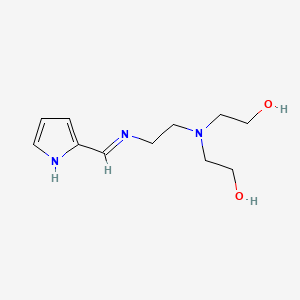

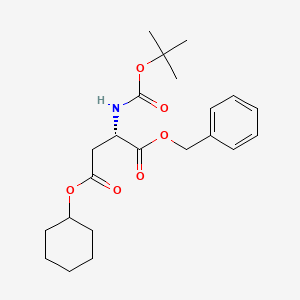
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
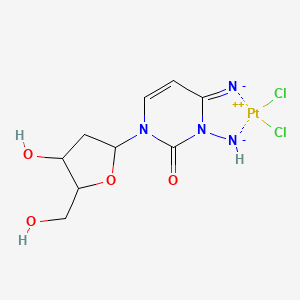
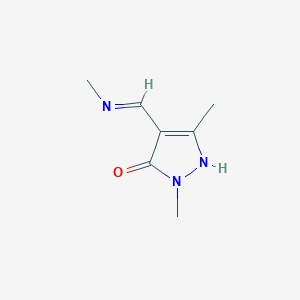
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
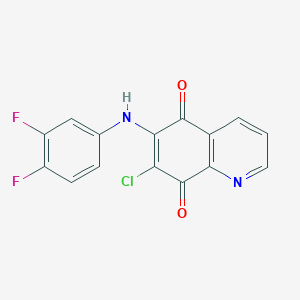
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
